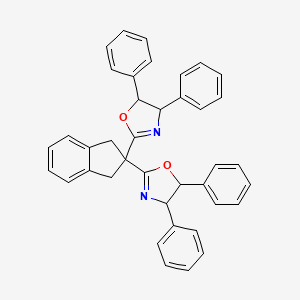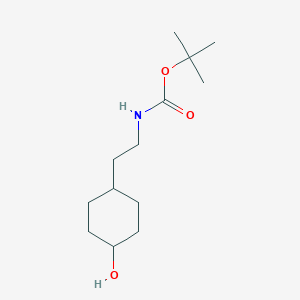
Fluanisone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氟安宁盐酸盐是一种典型的抗精神病药和镇静剂,属于丁酰苯类化学类别。它主要用于治疗精神分裂症和躁狂症。 此外,它是可注射兽药制剂芬太尼/氟安宁(Hypnorm)的成分,用于短时间手术期间啮齿动物镇痛 .
准备方法
合成路线和反应条件
氟安宁盐酸盐的合成涉及在碱(通常是碳酸钠)存在下,4-氟苯甲酰氯与1-(2-甲氧基苯基)哌嗪反应,生成中间体1-(4-氟苯基)-4-(2-甲氧基苯基)哌嗪。然后,该中间体在氯化铝存在下,与丁酰氯进行傅-克酰基化反应,生成氟安宁。最后一步是通过用盐酸处理将氟安宁转化为其盐酸盐。
工业生产方法
氟安宁盐酸盐的工业生产遵循类似的合成路线,但规模更大。反应通常在大型反应器中进行,精确控制温度、压力和反应时间,以确保最终产品的高产率和纯度。使用连续流动反应器和自动化系统有助于优化生产过程并降低污染风险。
化学反应分析
反应类型
氟安宁盐酸盐会发生各种化学反应,包括:
氧化: 氟安宁可以氧化形成相应的N-氧化物。
还原: 氟安宁的还原会导致仲胺的形成。
取代: 卤化和烷基化反应可以在芳香环和氮原子上发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤化可以使用氯或溴等卤素来实现,而烷基化可以在碱存在下用卤代烷烃进行。
主要产物
氧化: 氟安宁的N-氧化物。
还原: 仲胺。
取代: 氟安宁的卤代和烷基化衍生物。
科学研究应用
氟安宁盐酸盐在科学研究中有广泛的应用:
化学: 用作丁酰苯衍生物研究中的参考化合物。
生物学: 用于神经递质系统和受体结合研究。
医学: 研究其在治疗精神分裂症和躁狂症以外的各种精神疾病中的潜在用途。
工业: 用于开发兽用麻醉剂和镇痛剂。
作用机制
氟安宁盐酸盐通过阻断大脑中的多巴胺受体发挥作用,特别是D2受体。这种作用会降低多巴胺的活性,多巴胺是一种参与情绪调节的神经递质,从而缓解精神病和躁狂症的症状。 该化合物还具有镇静作用,因为它对组胺H1受体具有拮抗作用 .
相似化合物的比较
类似化合物
氟哌啶醇: 另一种具有类似多巴胺受体拮抗作用的丁酰苯类抗精神病药。
地西泮: 用作抗呕吐药和镇静剂,作用机制类似。
三氟哌啶醇: 一种具有类似化学结构的强效抗精神病药。
独特性
氟安宁盐酸盐在兽医学中与芬太尼的组合是独一无二的,它既提供镇痛作用又提供镇静作用。其特定的受体结合谱和药代动力学特性也使其与其他丁酰苯类衍生物区别开来。
属性
CAS 编号 |
12710-19-9 |
|---|---|
分子式 |
C21H26ClFN2O2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H |
InChI 键 |
UGBLISDIHDMHJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)

phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)



